6-Fluoro-2-methyl-1H-benzimidazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXBOIOCHKSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Investigating 6 Fluoro 2 Methyl 1h Benzimidazol 5 Amine
Role of Fluorine Substitution in Benzimidazole Derivatives
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance their therapeutic properties. nih.govelsevierpure.com When added to the benzimidazole scaffold, fluorine can significantly improve the biological activities compared to their non-fluorinated counterparts. nih.govresearchgate.net The high electronegativity of fluorine can alter the electronic properties of the benzimidazole ring, which can lead to stronger binding interactions with target enzymes or receptors. researchgate.net Furthermore, fluorine substitution can increase the lipophilicity and metabolic stability of a compound, potentially improving its bioavailability and pharmacokinetic profile. researchgate.netontosight.ai In some cases, the presence of fluorine has been shown to enhance the antimicrobial and anticancer potency of benzimidazole derivatives. nih.gov
Impact of Amino Functionality on Benzimidazole Chemical Reactivity and Interactions
The presence of an amino (-NH2) group on the benzimidazole ring introduces a versatile functional handle that significantly impacts the molecule's chemical properties and potential for interaction. As a potent hydrogen bond donor and acceptor, the amino group can facilitate strong intermolecular interactions with biological targets, a key feature for many drugs. nih.gov Moreover, the amino group serves as a valuable synthetic intermediate, allowing for further chemical modifications and the construction of more complex derivatives. nih.gov Its introduction can influence the electronic nature of the aromatic system and has been explored in the synthesis of benzimidazole derivatives with a range of pharmacological properties, including anti-inflammatory and antibacterial activities. researchgate.netnih.gov
| Substituent | Position | Potential Effects | Reference |
|---|---|---|---|
| Fluorine (-F) | 6-position | Enhances lipophilicity, metabolic stability, and binding affinity. Can increase antimicrobial and anticancer activity. | nih.govresearchgate.netontosight.ai |
| Methyl (-CH3) | 2-position | Influences molecular conformation and steric interactions. Associated with anti-inflammatory and antioxidant properties. | researchgate.netnih.gov |
| Amino (-NH2) | 5-position | Acts as a hydrogen bond donor/acceptor. Serves as a key synthetic handle for further derivatization. Influences electronic properties of the ring. | nih.govresearchgate.netnih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 6 Fluoro 2 Methyl 1h Benzimidazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a detailed map of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the imidazole (B134444) NH proton, and the methyl (CH₃) protons. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzimidazole (B57391) core. The fluorine atom, being highly electronegative, will exert a notable influence on the chemical shifts of nearby protons, and proton-fluorine coupling (J-coupling) may be observed.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative for confirming the substitution pattern. The presence of the fluorine atom will cause a characteristic splitting of the signal for the carbon atom to which it is directly attached (C-F bond) and will also influence the chemical shifts of adjacent carbons.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected, and its chemical shift can confirm the presence of the fluorine atom on the aromatic ring. Coupling between the fluorine nucleus and adjacent protons can also be observed, providing further structural confirmation.
| ¹H NMR | Data |
| Chemical Shift (δ) ppm | Multiplicity |
| Data not available | Data not available |
| ¹³C NMR | Data |
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
| ¹⁹F NMR | Data |
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Properties
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the amine (NH₂) and the imidazole (NH) groups will appear as distinct bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group will be observed around 2800-3100 cm⁻¹. The C=N stretching of the imidazole ring is expected in the 1600-1650 cm⁻¹ region, while C=C stretching vibrations of the aromatic ring will appear between 1450 and 1600 cm⁻¹. The C-F stretching vibration will give rise to a strong absorption band typically in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides additional information on the vibrational modes, particularly for non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum compared to the IR spectrum.
| IR Absorption | Data |
| Frequency (cm⁻¹) | Functional Group Assignment |
| Data not available | N-H stretch (amine, imidazole) |
| Data not available | C-H stretch (aromatic, alkyl) |
| Data not available | C=N stretch (imidazole) |
| Data not available | C=C stretch (aromatic) |
| Data not available | C-F stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would be characteristic of the benzimidazole core and its substituents, providing further evidence for the proposed structure.
| Mass Spectrometry | Data |
| m/z | Assignment |
| Data not available | Molecular Ion [M]⁺ |
| Data not available | Fragment Ions |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine and imidazole N-H groups, and potentially π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.
| Crystallographic Data | |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Intermolecular Interactions | Data not available |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a pure sample of the compound. The experimentally determined percentages are compared with the calculated values for the proposed empirical formula. For this compound (C₈H₈FN₃), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. A close agreement between the experimental and calculated values provides strong evidence for the purity and the elemental composition of the synthesized compound.
| Elemental Analysis | Data |
| Element | Calculated (%) |
| Carbon (C) | 58.17 |
| Hydrogen (H) | 4.88 |
| Nitrogen (N) | 25.44 |
Reactivity, Functionalization, and Derivatization of 6 Fluoro 2 Methyl 1h Benzimidazol 5 Amine
Reactivity of the Benzimidazole (B57391) Nitrogen Atoms (N-1, N-3)
The benzimidazole ring contains two nitrogen atoms, N-1 and N-3. The N-1 nitrogen is part of a secondary amine and is nucleophilic, making it a primary site for alkylation and arylation reactions. These reactions are fundamental for modifying the compound's steric and electronic properties.
N-Alkylation : The introduction of alkyl groups at the N-1 position is a common strategy to enhance properties such as lipophilicity. This reaction typically proceeds by treating the benzimidazole with an alkyl halide in the presence of a base, such as potassium carbonate. The base deprotonates the N-1 nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. researchgate.netacs.org
N-Arylation : The Chan-Lam coupling reaction allows for the formation of a C-N bond between the benzimidazole nitrogen and an aryl boronic acid, catalyzed by a copper(II) salt. nih.govnih.gov This method is effective for introducing various aryl groups, providing a pathway to derivatives with extended conjugation and modified biological profiles. The choice of base and solvent can significantly influence the reaction's efficiency. nih.gov
The electronic nature of the substituents on the benzene (B151609) ring influences the nucleophilicity of the N-1 atom. The electron-donating amino group at the C-5 position increases the electron density on the imidazole (B134444) ring, enhancing the nucleophilicity of the N-1 atom and facilitating electrophilic attack.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene portion of the benzimidazole ring. masterorganicchemistry.com The regioselectivity of these reactions is dictated by the combined directing effects of the existing substituents: the amino group, the fluoro group, and the fused imidazole ring.
Directing Effects :
Amino Group (-NH₂) : A strongly activating, ortho, para-directing group. It directs incoming electrophiles to positions C-4 and C-6.
Fluoro Group (-F) : A deactivating, ortho, para-directing group due to competing inductive and resonance effects. It directs electrophiles to positions C-5 and C-7.
The most probable sites for electrophilic attack are the C-4 and C-7 positions, which are activated by the powerful directing effect of the amino group and are sterically accessible. Common EAS reactions include nitration, halogenation, and sulfonation, each requiring specific reagents and catalysts. youtube.comyoutube.com
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at C-4 or C-7. |
| Bromination | Br₂, FeBr₃ | Introduction of a bromine (-Br) atom, likely at C-4 or C-7. |
| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group, likely at C-4 or C-7. |
Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization, Schiff Base Formation)
The primary amino group at the C-5 position is a highly reactive and versatile functional handle for a wide array of chemical transformations.
Acylation : The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce specific acyl moieties to modulate the molecule's properties.
Alkylation : Direct alkylation of the amino group can be achieved using alkyl halides, though it can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled method for introducing alkyl groups.
Diazotization : The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. acs.org This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., -OH, -CN, -X) through Sandmeyer or related reactions. youtube.com
Schiff Base Formation : A condensation reaction between the amino group and an aldehyde or ketone yields an imine, commonly known as a Schiff base. gsconlinepress.com This reaction is typically carried out in an alcoholic solvent, sometimes with acid or base catalysis. nih.govresearchgate.net Schiff bases derived from benzimidazoles are of significant interest in coordination chemistry and materials science. mdpi.comresearchgate.net
Table of Amino Group Reactions
| Reaction Type | Reagent(s) | Functional Group Transformation |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | -NH₂ → -NH-C(O)CH₃ |
| Alkylation | Methyl iodide, K₂CO₃ | -NH₂ → -NHCH₃ |
| Diazotization | NaNO₂, HCl (0-5 °C) | -NH₂ → -N₂⁺Cl⁻ |
| Schiff Base Formation | Benzaldehyde, Ethanol | -NH₂ → -N=CH-Ph |
Derivatization Strategies for Modifying Molecular Properties
The functional groups on 6-Fluoro-2-methyl-1H-benzimidazol-5-amine serve as anchor points for derivatization aimed at fine-tuning its physicochemical and biological properties.
Modulating Lipophilicity : N-alkylation of the benzimidazole ring or alkylation of the amino group generally increases the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.
Introducing Pharmacophores : The amino group is a key site for introducing other pharmacologically active moieties through amide bond formation or by creating Schiff bases.
Enhancing Binding Interactions : Derivatization can introduce new functional groups capable of forming hydrogen bonds, ionic interactions, or other non-covalent bonds with specific biological targets. For instance, converting the amino group to a sulfonamide can introduce a strong hydrogen bond donor/acceptor unit.
Formation of Hybrid Molecules and Conjugates for Specific Chemical Interactions
A prominent strategy in medicinal chemistry involves creating hybrid molecules by covalently linking two or more different pharmacophores. nih.gov The goal is to develop multifunctional molecules that can interact with multiple biological targets or that combine the beneficial properties of their constituent parts. This compound is an excellent building block for such hybrids.
Synthesis of Benzimidazole-Heterocycle Hybrids : The reactive sites on the molecule, particularly the N-1 nitrogen and the C-5 amino group, can be used to link it to other heterocyclic systems like pyrimidine, pyrazole, or triazole. acs.orgacs.org For example, the amino group can be used to form a linkage with a suitably functionalized pyrimidine ring. nih.gov
Conjugate Design : The synthesis often involves multi-step reaction sequences. For instance, a derivative might first be synthesized via N-alkylation to introduce a linker with a terminal functional group, which is then used to attach the second pharmacophore. nih.govresearchgate.net These strategies have led to the creation of novel compounds with unique three-dimensional shapes and functionalities designed for specific chemical or biological interactions.
Computational and Theoretical Investigations of 6 Fluoro 2 Methyl 1h Benzimidazol 5 Amine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Fluoro-2-methyl-1H-benzimidazol-5-amine, DFT calculations can elucidate its fundamental electronic properties, stability, and reactivity.
DFT calculations typically involve the use of functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p) to optimize the molecular geometry and compute various electronic parameters. acs.orgresearchgate.net Key insights that can be gained from DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are valuable in predicting the sites for electrophilic and nucleophilic attack. These maps visualize the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich) and blue regions indicating positive electrostatic potential (electron-poor).
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
| Calculated Property | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the propensity to donate electrons in a chemical reaction. |
| LUMO Energy | Indicates the ability to accept electrons in a chemical reaction. |
| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Molecular Electrostatic Potential | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and the influence of the surrounding solvent.
In an MD simulation, the atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system. This is particularly useful for understanding:
Conformational Preferences: The molecule can adopt various conformations in solution. MD simulations can explore the potential energy surface of the molecule and identify the most stable or low-energy conformations.
Solvent Effects: The presence of a solvent, such as water, can significantly impact the structure and behavior of the molecule. MD simulations explicitly model the solvent molecules, allowing for the study of solvation effects and the formation of hydrogen bonds between the solute and the solvent.
Flexibility and Dynamics: MD simulations can reveal the flexibility of different parts of the molecule by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over time.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction at a Molecular Level
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eprajournals.com This method is widely used in drug design to predict the binding mode of a ligand, such as this compound, to a biological target, typically a protein or a nucleic acid.
The primary goal of molecular docking is to identify the most likely binding pose of a ligand in the active site of a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on their predicted binding affinity.
The binding affinity is often expressed as a docking score, which is an estimation of the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. ukm.my For this compound, docking studies can be used to screen potential biological targets and to understand the structural basis for its activity.
Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the receptor can be performed. These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the ligand. Common types of interactions observed in docking studies include:
Hydrogen Bonding: The formation of hydrogen bonds between the hydrogen bond donors and acceptors on the ligand and the receptor. The amino and benzimidazole (B57391) nitrogen atoms of the target compound can act as hydrogen bond donors and acceptors.
π-π Stacking: The non-covalent interaction between aromatic rings. The benzimidazole ring system can participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site.
Halogen Bonding: The attractive interaction between a halogen atom (in this case, fluorine) and a nucleophilic site on the receptor. The fluorine atom at the 6-position can potentially form halogen bonds, contributing to the binding affinity.
Hydrophobic Interactions: Interactions between nonpolar groups on the ligand and the receptor. The methyl group at the 2-position can engage in hydrophobic interactions.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Target |
|---|---|---|
| Hydrogen Bonding | -NH2 group, -NH of imidazole (B134444) | Asp, Glu, Ser, Thr, Gln, Asn |
| π-π Stacking | Benzimidazole ring | Phe, Tyr, Trp, His |
| Halogen Bonding | -F group | Carbonyl oxygen of the backbone, electron-rich side chains |
| Hydrophobic Interactions | -CH3 group | Ala, Val, Leu, Ile, Met |
Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Structure-Dependent Chemical Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For a series of benzimidazole derivatives including this compound, QSAR studies can be employed to understand how variations in the chemical structure affect their activity and to predict the activity of new, unsynthesized compounds.
A QSAR model is developed by calculating a set of molecular descriptors for each compound in the series and then using statistical methods to correlate these descriptors with the observed biological activity. Molecular descriptors can be classified into several categories, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the electronic properties of the molecule, often derived from quantum chemical calculations.
Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.
Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new compounds and to guide the design of more potent analogs. The insights gained from the QSAR model can also help to elucidate the mechanism of action of the compounds.
Pharmacophore Modeling and Virtual Screening Based on Chemical Interaction Features
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. ijpsonline.com A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
For this compound, a pharmacophore model can be generated based on its known interactions with a biological target or based on a set of active benzimidazole analogs. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. This process is known as virtual screening.
Virtual screening allows for the rapid and cost-effective identification of potential hit compounds from vast chemical libraries, which can then be prioritized for experimental testing. This approach significantly accelerates the early stages of the drug discovery process.
Mechanistic Studies of 6 Fluoro 2 Methyl 1h Benzimidazol 5 Amine at a Molecular Level in Vitro
Investigations of Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)
Benzimidazole (B57391) derivatives are recognized for their ability to interact with various biological macromolecules, a characteristic attributed to their structural similarity to purine (B94841) bases found in nucleic acids. nih.gov This structural analogy allows them to bind to biopolymers like DNA and proteins, including enzymes, thereby modulating their function. The planar nature of the benzimidazole ring system facilitates these interactions, particularly through stacking and hydrogen bonding. nih.govnih.gov
The interaction of benzimidazole derivatives with DNA is a key area of investigation. These compounds can bind to DNA through various modes, including groove binding and intercalation. nih.gov Intercalation involves the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix. nih.gov This process is stabilized by π–π stacking interactions between the aromatic system of the compound and the DNA base pairs. nih.gov
Such intercalation can induce structural changes in the DNA, such as unwinding, lengthening, and stiffening of the double helix. nih.gov These alterations can subsequently interfere with crucial cellular processes like DNA replication, transcription, and repair, which is a mechanism often exploited in the development of chemotherapeutic agents. nih.gov The specific binding affinity and mode are influenced by the substituents on the benzimidazole core.
Derivatives of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine have been investigated as inhibitors of several key enzymes implicated in various diseases.
DNA Gyrase B: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication. nih.gov Benzimidazole derivatives have been identified as a novel class of DNA gyrase inhibitors. nih.gov Computational docking studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising inhibitors of E. coli DNA Gyrase B. nih.gov These molecules are predicted to form key hydrogen bond interactions with amino acid residues such as Asn46, Asp73, and Arg136 within the enzyme's active site, leading to an inhibitory effect. nih.govnih.gov
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. benthamscience.comelsevierpure.com Inhibition of urease is a therapeutic strategy to combat these infections. benthamscience.comresearchgate.net Numerous studies have demonstrated that benzimidazole derivatives are potent urease inhibitors. benthamscience.comresearchgate.nettandfonline.com For instance, a series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives showed potent inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. researchgate.net Molecular docking studies suggest that these compounds interact with the active site of the urease enzyme. researchgate.net
Table 1: Urease Inhibition by Benzimidazole Derivatives
| Compound Class | Reported IC₅₀ Values (µM) | Reference |
|---|---|---|
| Benzimidazole Derivatives (10α-Ɣ) | 3.06 – 4.40 | benthamscience.comelsevierpure.com |
| 5,6-dichloro-2-methyl-1H-benzimidazole Derivatives | 0.0294 – 0.1494 | researchgate.net |
| Benzimidazole Derivatives (8a-h) | 5.85 – 20.82 | tandfonline.com |
α-Amylase: α-Amylase is a key enzyme in carbohydrate metabolism that breaks down starch into simpler sugars. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia, making it a target for anti-diabetic agents. nih.govresearchgate.net Several benzimidazole derivatives have shown potent α-amylase inhibitory activity, in some cases surpassing the efficacy of the standard drug, acarbose. nih.gov A study on 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives found IC₅₀ values ranging from 1.10 to 12.50 µM. nih.gov Notably, research has highlighted that compounds with fluoro substitutions exhibit high α-amylase inhibitory potential. researchgate.net
Table 2: α-Amylase Inhibition by Benzimidazole Derivatives
| Compound | IC₅₀ Value (µM) | Reference |
|---|---|---|
| Derivative 7i | 1.10 ± 0.05 | nih.gov |
| Derivative 7b | 1.20 ± 0.05 | nih.gov |
| Derivative 7c | 1.40 ± 0.10 | nih.gov |
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, particularly in the base excision repair pathway. nih.govnih.gov PARP-1 inhibitors are a class of anticancer agents that can induce synthetic lethality in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations. nih.gov Novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.gov One such compound, 10f, displayed strong inhibition against the PARP-1 enzyme with an IC₅₀ of 43.7 nM. nih.gov Other benzimidazole carboxamides have also shown excellent potency against PARP-1 and PARP-2, with Kᵢ and cellular EC₅₀ values in the low nanomolar range. acs.orgresearchgate.net
Table 3: PARP-1 Inhibition by Benzimidazole Derivatives
| Compound | IC₅₀ / Kᵢ Value | Cellular EC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 10f | 43.7 nM (IC₅₀) | - | nih.gov |
| ABT-888 (3a) | 5 nM (Kᵢ) | 2 | acs.org |
CDK4/6: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase. nih.gov Dysregulation of the CDK4/6 pathway is a common feature in cancer, leading to uncontrolled cell proliferation. nih.gov Therefore, selective inhibition of CDK4/6 is an effective anticancer strategy. nih.gov A derivative containing a 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole moiety has been identified as a highly potent CDK4/6 inhibitor, with IC₅₀ values of 0.710 nM for CDK4 and 1.10 nM for CDK6. researchgate.net These inhibitors function by preventing the hyperactivation of the cyclin D–CDK4/6 complex, thereby causing G1 cell cycle arrest. nih.gov
Table 4: CDK4/6 Inhibition by a Benzimidazole Derivative
| Target | IC₅₀ Value (nM) | Reference |
|---|---|---|
| CDK4 | 0.710 | researchgate.net |
The characterization of the binding kinetics (association and dissociation rates) and thermodynamics (changes in enthalpy and entropy) provides a deeper understanding of the enzyme-inhibitor interaction. While detailed kinetic and thermodynamic data for this compound itself are not extensively detailed in the available literature, the numerous molecular docking and simulation studies performed on its derivatives offer valuable insights. nih.govresearchgate.netnih.gov These computational studies predict the binding modes and estimate binding affinities, which correlate with experimentally determined IC₅₀ values. For example, docking studies on α-amylase inhibitors have helped to elucidate the molecular interactions responsible for their potent activity. nih.gov
Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary (orthosteric) active site, causing a conformational change that alters the protein's activity. While some compounds with related heterocyclic structures have been identified as allosteric modulators for certain receptors, there is currently no specific information in the reviewed literature indicating that this compound or its close derivatives act as allosteric modulators for DNA Gyrase B, Urease, α-Amylase, PARP-1, or CDK4/6.
Enzyme Inhibition Studies and Mechanistic Characterization (e.g., DNA Gyrase B, Urease, α-Amylase, PARP-1, CDK4/6)
Exploration of Intracellular Molecular Pathways (focused on chemical perturbations and interactions)
The inhibition of enzymes by this compound derivatives directly perturbs key intracellular molecular pathways.
DNA Repair and Cell Cycle Pathways: Inhibition of PARP-1 disrupts the base excision repair pathway, which can lead to the accumulation of DNA damage. nih.gov This is particularly toxic to cancer cells that have other DNA repair defects. nih.gov Inhibition of CDK4/6 directly impacts the cell cycle regulation pathway, causing an arrest in the G1 phase and preventing cell proliferation. nih.gov Furthermore, CDK4/6 inhibition has been shown to modulate anti-tumor immunity by enhancing antigen presentation and T-cell activation. nih.gov
Metabolic Pathways: By inhibiting α-amylase, benzimidazole derivatives interfere with carbohydrate metabolism. researchgate.net This action slows the breakdown of complex carbohydrates into glucose, thereby reducing the rate of glucose absorption and impacting blood sugar levels. nih.gov
Structure-Mechanism Relationship (SMR) Investigations for this compound Derivatives
Structure-Mechanism Relationship (SMR) studies are crucial for understanding how specific chemical features of a molecule influence its biological mechanism and for optimizing lead compounds in drug discovery. For benzimidazole derivatives, SMR studies have revealed several key insights.
The nature and position of substituents on the benzimidazole ring system significantly affect their enzyme inhibitory potency. For example, in the development of α-amylase inhibitors, a series of derivatives with different substitutions on a phenylacetamide moiety were synthesized, resulting in a wide range of potencies (IC₅₀ values from 1.10 µM to 12.50 µM). nih.gov This demonstrates a clear relationship between the chemical structure and the inhibitory activity. Research has specifically noted that the presence of a fluoro group can enhance the α-amylase inhibitory potential of these compounds. researchgate.net
Similarly, for PARP-1 inhibitors, the design of a series of 5-fluorine-benzimidazole-4-carboxamide analogs led to the identification of a highly potent inhibitor, highlighting the importance of the fluorine atom and the carboxamide group for strong enzymatic inhibition. nih.gov General structure-activity relationship studies on benzimidazoles have also shown that substitutions at the 2-position and the presence of electron-withdrawing groups can enhance biological efficacy. rjptonline.org These findings underscore the critical role of systematic structural modifications in tuning the mechanistic profile of benzimidazole-based compounds.
Applications in Chemical and Materials Science
Coordination Chemistry and Metal Complex Formation
There is no specific information available in the searched literature regarding the ligand properties of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine or the characterization of its metal complexes. While benzimidazole (B57391) and its derivatives are well-known for their ability to form coordination complexes with various metal ions, research detailing these aspects for this specific compound could not be located. nih.govnih.gov
Use as Chemical Probes and Imaging Agents in Research
No studies were identified that describe the use of this compound as a chemical probe or imaging agent. Research in this area tends to focus on other specifically designed benzimidazole-based fluorescent sensors.
Integration into Advanced Functional Materials
Information on the integration of this compound into functional materials such as polymers, nanoparticles, or sensors is not present in the available literature.
Role as pH Indicators or Optical Sensors
While the benzimidazole structure is a component of some optical sensors, no data was found to suggest that this compound has been specifically developed or studied for its properties as a pH indicator or optical sensor. nih.govmdpi.com
Applications in Photographic Materials and Dye Chemistry
The search did not yield any results linking this compound to applications in photographic materials or dye chemistry. While benzimidazole derivatives can be used in the synthesis of dyes, specific information for this compound is unavailable. acs.org
Due to the absence of specific data for "this compound" in the requested contexts, the generation of data tables and detailed research findings as per the instructions is not feasible.
Analytical Methodologies for 6 Fluoro 2 Methyl 1h Benzimidazol 5 Amine and Its Derivatives
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography - HPLC, Ultra-Performance Liquid Chromatography - UPLC, Gas Chromatography - GC)
Chromatographic methods are central to the separation of 6-Fluoro-2-methyl-1H-benzimidazol-5-amine from complex matrices. The choice between HPLC, UPLC, and GC is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
Due to the relatively low volatility of benzimidazole (B57391) derivatives, HPLC and UPLC are the most common and effective separation techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase approach is typically most effective.
Key parameters for the HPLC and UPLC analysis of fluorinated benzimidazoles include the choice of a stationary phase, typically a C18 or C8 column, and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium acetate or formate) and an organic modifier like acetonitrile or methanol. Gradient elution is often employed to ensure the efficient separation of the target analyte from any impurities or related compounds. The presence of the fluorine atom can influence the retention time, often leading to slightly earlier elution compared to its non-fluorinated analog due to altered polarity.
UPLC, with its use of smaller particle size columns, offers advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.
| Parameter | HPLC Conditions | UPLC Conditions |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 2 µL |
| Detection | UV at approx. 280-300 nm | UV at approx. 280-300 nm |
Gas Chromatography (GC):
Gas chromatography is generally less suitable for the direct analysis of benzimidazole amines due to their low volatility and potential for thermal degradation in the heated injector port and column. However, GC can be employed following a derivatization step to increase the volatility and thermal stability of the analyte. For instance, the primary amine group of this compound can be derivatized with reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). GC analysis of these derivatives would typically be performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) and detected using a flame ionization detector (FID) or, for higher sensitivity and selectivity, a mass spectrometer (GC-MS).
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)
Spectroscopic techniques are valuable for the quantification of this compound, particularly when coupled with chromatographic separation.
UV-Vis Spectroscopy:
The benzimidazole ring system exhibits strong ultraviolet (UV) absorbance, making UV-Vis spectroscopy a straightforward detection method following HPLC or UPLC separation. The absorption maxima for benzimidazole derivatives are typically in the range of 270-300 nm. The presence of the fluoro and amino substituents on the benzene (B151609) ring of this compound is expected to cause a slight bathochromic (red) shift in the absorption maximum compared to unsubstituted 2-methylbenzimidazole. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy:
Many benzimidazole derivatives are naturally fluorescent, which allows for highly sensitive and selective detection. The fluorescence properties are dependent on the molecular structure and the solvent environment. The introduction of an amino group, as in this compound, often enhances fluorescence quantum yield. Fluorescence detection, when applicable, offers significantly lower limits of detection compared to UV-Vis absorption. The analysis involves exciting the molecule at its excitation maximum and measuring the emitted light at the emission maximum. For compounds that are not naturally fluorescent or have weak fluorescence, derivatization with a fluorogenic reagent can be employed.
| Technique | Excitation λ (nm) | Emission λ (nm) | Notes |
| Native Fluorescence | ~280-310 | ~340-380 | Dependent on solvent polarity and pH. |
| Derivatization with Dansyl Chloride | ~330-350 | ~510-540 | Reacts with the primary amine group. |
| Derivatization with Fluorescamine | ~390 | ~475 | Reacts with the primary amine group. |
Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the unambiguous identification and highly sensitive quantification of this compound.
In LC-MS/MS, the analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI) in positive ion mode, which would protonate the basic nitrogen atoms of the benzimidazole ring and the amino group. The resulting parent ion is then fragmented in the mass spectrometer, and specific fragment ions are monitored. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity, allowing for quantification even in complex biological or environmental matrices. The choice of precursor and product ions is specific to the structure of this compound and would be determined through infusion experiments with a pure standard.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]+ |
| Product Ions (Q3) | Specific fragments resulting from the loss of methyl or amine groups. |
| Collision Energy | Optimized for maximum fragment ion intensity. |
| Dwell Time | Typically 50-100 ms per transition. |
Pre-Column and Post-Column Derivatization Strategies for Enhanced Detection in Analytical Assays
Derivatization can be employed to improve the analytical characteristics of this compound. This is particularly useful for enhancing detection sensitivity in HPLC with fluorescence or UV detection, or for improving volatility for GC analysis.
Pre-Column Derivatization:
In this approach, the analyte is reacted with a derivatizing agent prior to injection into the chromatographic system. For the primary amine group of this compound, a variety of reagents can be used:
For enhanced fluorescence detection: Dansyl chloride, dabsyl chloride, fluorescamine, and o-phthaldialdehyde (OPA) are common choices that introduce a highly fluorescent tag onto the molecule.
For enhanced UV detection: Reagents that introduce a strong chromophore can be used.
For GC analysis: Silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA) can be used to increase volatility.
Post-Column Derivatization:
Here, the derivatization reaction occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. This method avoids potential issues with the separation of multiple derivatized products. For example, a fluorogenic reagent could be continuously mixed with the column effluent to produce a fluorescent derivative that is then detected.
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged species. As this compound is a basic compound that will be protonated in acidic buffers, it is well-suited for analysis by capillary zone electrophoresis (CZE).
In CZE, separation is based on the differential migration of ions in an electric field within a narrow capillary filled with an electrolyte solution. The separation is typically very efficient and rapid, and requires only very small sample volumes. The migration time of the analyte will depend on its charge-to-size ratio and the electroosmotic flow within the capillary. Detection is most commonly performed using UV-Vis absorbance. The use of additives in the running buffer, such as cyclodextrins, can be explored for the separation of closely related derivatives or potential enantiomers.
| Parameter | Condition |
| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | 25-50 mM phosphate or borate buffer (pH 2.5-9) |
| Applied Voltage | 15-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic or electrokinetic |
| Detection | UV at approx. 280-300 nm |
Future Research Directions and Emerging Trends in 6 Fluoro 2 Methyl 1h Benzimidazol 5 Amine Research
Exploration of Novel and More Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For benzimidazole (B57391) derivatives, including 6-Fluoro-2-methyl-1H-benzimidazol-5-amine, future research will likely focus on several key areas of sustainable synthesis:
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound technology offers significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. researchgate.netijpsjournal.com These energy-efficient techniques are expected to be further optimized for the synthesis of this compound and its analogs.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and reduces environmental impact. eprajournals.com Research into solid-state reactions and mechanochemistry for the synthesis of benzimidazoles is a promising avenue for future exploration. eprajournals.com
Renewable Feedstocks: The use of biomass-derived starting materials is a cornerstone of green chemistry. eprajournals.com Future synthetic strategies may explore the conversion of renewable feedstocks into precursors for benzimidazole synthesis, further reducing the reliance on petrochemicals. eprajournals.com
| Sustainable Synthetic Approach | Key Advantages | Potential Application |
| Deep Eutectic Solvents (DESs) | Recyclable, low toxicity, can act as both solvent and catalyst. mdpi.comresearchgate.net | Synthesis of 2-substituted benzimidazoles. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficient. researchgate.netijpsjournal.com | Efficient synthesis of various benzimidazole derivatives. ijpsjournal.com |
| Copper(II)-Alginate Catalyst | Recyclable, environmentally friendly, mild reaction conditions. nih.gov | Green synthesis of substituted benzimidazoles. nih.gov |
| Solvent-Free Reactions | Reduced waste, lower environmental impact, often simpler work-up. eprajournals.com | Condensation of o-phenylenediamines with carboxylic acids. eprajournals.com |
Advanced Computational Modeling and Integration with Artificial Intelligence for Molecular Design
The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery and materials science. For this compound, these technologies will play a crucial role in accelerating the design and optimization of new derivatives with desired properties.
Predictive Modeling: AI and machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities or material properties. ijpsjournal.comnih.gov This allows for the development of predictive models that can rapidly screen virtual libraries of compounds, identifying candidates with a high probability of success before they are synthesized in the lab. ijpsjournal.com
Generative Models: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with optimized properties. ijpsjournal.comjnj.com By providing the model with a set of desired characteristics, researchers can generate novel benzimidazole derivatives that are tailored for specific applications. jnj.com
In Silico Screening and Docking: Molecular docking simulations are used to predict the binding affinity and orientation of a molecule to a biological target. nih.gov Integrating AI with these simulations can enhance their accuracy and speed, enabling high-throughput virtual screening of large compound libraries. nih.gov
Pharmacophore-Based Screening: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. AI can be used to develop and refine pharmacophore models, which can then be used to search for novel compounds with similar features. nih.gov
Elucidation of Complex Molecular Mechanisms of Interaction
A deeper understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Future research will employ a range of advanced techniques to unravel these complex mechanisms.
Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy will be used to determine the three-dimensional structures of benzimidazole derivatives in complex with their target proteins. This provides a detailed snapshot of the binding interactions and can guide the design of more potent and selective inhibitors.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of ligand-receptor interactions.
Computational Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of benzimidazole derivatives when bound to their targets, revealing key interactions and conformational changes that are not apparent from static crystal structures. nih.gov
Development of High-Throughput Screening Methodologies for Chemical Interactions
High-throughput screening (HTS) is a powerful tool for identifying new bioactive compounds from large chemical libraries. acs.org The development of more efficient and sophisticated HTS assays will be critical for exploring the full potential of this compound and its derivatives.
Phenotypic Screening: This approach involves screening compounds for their effects on whole cells or organisms, without prior knowledge of the specific molecular target. acs.org Advances in automated microscopy and image analysis are enabling more complex and informative phenotypic screens.
Target-Based Screening: In this approach, compounds are screened for their ability to interact with a specific, purified biological target. The development of novel assay formats, such as those based on fluorescence resonance energy transfer (FRET) or AlphaScreen technology, will allow for more sensitive and robust target-based screening.
Integration with AI: AI and machine learning can be used to analyze the large datasets generated by HTS experiments, identifying patterns and relationships that may not be apparent to human researchers. acs.org This can help to prioritize hits and guide the selection of compounds for further optimization.
Investigation of Supramolecular Chemistry Involving Benzimidazole Scaffolds
The benzimidazole scaffold is capable of participating in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov This makes it an attractive building block for the construction of complex supramolecular assemblies.
Crystal Engineering: By understanding and controlling the intermolecular interactions of benzimidazole derivatives, it is possible to design and synthesize crystalline materials with specific structures and properties. The presence of fluorine can influence crystal packing through C–F…π interactions. researchgate.net
Self-Assembling Systems: Benzimidazole-containing molecules can be designed to self-assemble into well-defined nanostructures, such as gels, vesicles, and fibers. These materials could have applications in areas such as drug delivery and tissue engineering.
Host-Guest Chemistry: The benzimidazole ring can act as a recognition motif for the binding of specific guest molecules. This could be exploited in the development of new sensors and separation technologies.
Addressing Chemical Stability and Reactivity Challenges in New Research Applications
As this compound and its derivatives are explored for new applications, it will be important to understand and address any potential challenges related to their chemical stability and reactivity.
Metabolic Stability: In the context of drug development, it is crucial to design compounds that are resistant to metabolic degradation. The incorporation of fluorine atoms can often enhance metabolic stability. nih.govresearchgate.net Theoretical studies using methods like Density Functional Theory (DFT) can help predict the reactivity and stability of different conformers. sciencepublishinggroup.com
Photostability: For applications in materials science, such as organic light-emitting diodes (OLEDs), the photostability of the compounds is a key consideration. Research will focus on understanding the photochemical degradation pathways of benzimidazole derivatives and developing strategies to improve their stability.
Reactivity Profiling: A thorough understanding of the reactivity of the benzimidazole core and its substituents is essential for designing new synthetic transformations and for predicting potential incompatibilities in various applications. The introduction of fluorine atoms can significantly alter the electronic properties and reactivity of the molecule. acs.org
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify low levels of this compound and its metabolites or degradation products is essential for a variety of applications, from environmental monitoring to pharmacokinetic studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Fluoro-2-methyl-1H-benzimidazol-5-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated benzimidazole precursors. For example, derivatives of this compound can be synthesized via nucleophilic substitution or cyclization under reflux with ethanolic KOH, followed by extraction using ethyl acetate and drying with anhydrous Na₂SO₄ . Optimization includes adjusting catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic solvents for stability), and temperature (reflux conditions for enhanced yield). Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- IR spectroscopy to identify functional groups (e.g., NH₂, C-F stretches), though reference data may be limited .
- ¹H/¹³C NMR to resolve aromatic protons and fluorine coupling patterns.
- Mass spectrometry (HRMS) for molecular ion validation.
- Elemental analysis to verify purity. Contradictions in spectral data should be resolved by repeating experiments under inert atmospheres to avoid oxidation .
Q. What are the common chemical reactions and derivatization strategies for this compound?
- Methodological Answer : Key reactions include:
- Electrophilic substitution at the 5-amine position for introducing sulfonamide or acyl groups.
- Nucleophilic fluorination to retain the fluorine substituent during functionalization.
- Reductive amination to modify the benzimidazole core.
Derivatives are often synthesized to enhance solubility (e.g., via tert-butyl carbamate protection) or biological activity .
Advanced Research Questions
Q. How can computational chemistry accelerate the design of novel derivatives or reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, while machine learning models analyze experimental datasets to identify optimal conditions. For example, ICReDD’s approach integrates reaction path searches and experimental feedback loops to prioritize high-yield routes . Virtual screening of derivatives for antimicrobial activity can also guide synthetic priorities .
Q. How should researchers address contradictions in experimental data, such as inconsistent reaction yields or spectral assignments?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield .
- Cross-validation : Repeat syntheses with controlled atmospheric conditions (e.g., argon for moisture-sensitive steps) .
- Advanced spectroscopy : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
Q. What strategies are employed to study the biological mechanisms of this compound derivatives?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial DNA gyrase) to rationalize structure-activity relationships .
- Metabolic stability studies : Use liver microsome models to assess pharmacokinetic profiles of lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
